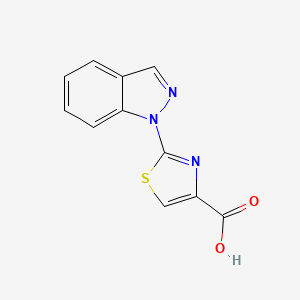

2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid is not directly mentioned in the provided papers. However, the papers do discuss various thiazole carboxylic acid derivatives, which are structurally related to the compound . These derivatives are of significant interest due to their potential biological activities, including fungicidal and antiviral properties, as well as their use in assessing occupational exposure to harmful substances like carbon disulfide .

Synthesis Analysis

The synthesis of thiazole carboxylic acid derivatives can involve several steps, including diazotization, cyclization, and substitution reactions. For instance, diazotization of 2-amino-1,3,4-thiadiazoles leads to the formation of 1,3,4-thiadiazole-2-diazonium sulfates, which can be converted to 2-azido-1,3,4-thiadiazoles. These azides can then react with other compounds to form triazole carboxylic acid derivatives . Additionally, Friedel–Crafts intramolecular cyclization of 2-substituted 5-phenylthiazole-4-carboxylic acids can lead to the formation of indeno[2,1-d]thiazoles . These methods highlight the versatility of thiazole carboxylic acids in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of thiazole carboxylic acid derivatives can be confirmed using various analytical techniques such as melting points, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), and high-resolution mass spectrometry (HRMS) or elemental analysis . The crystal packing of these molecules can be influenced by intermolecular π–π contacts, which are independent of the nature of the substituent .

Chemical Reactions Analysis

Thiazole carboxylic acid derivatives can undergo a range of chemical reactions. For example, the synthesis of 1,2,3-triazole-4-carboxylic acid derivatives involves the reaction of azido-thiadiazoles or azido-thiazoles with other compounds under specific conditions, such as the presence of potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) . The ability to form various derivatives through chemical transformations is indicative of the reactivity and functional versatility of the thiazole carboxylic acid core.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole carboxylic acid derivatives can be quite diverse, depending on the specific substituents and functional groups present. These properties can be tailored to enhance biological activity, as seen in the case of compounds exhibiting fungicidal and antiviral activities . The compound methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, for example, has shown significant in vivo antifilarial activity and in vitro antileukemic activity . The detection limits, recovery rates, and spectral purity of these compounds can be determined using high-performance liquid chromatography (HPLC) and UV-vis detection, as demonstrated in the analysis of urinary 2-thioxothiazolidine-4-carboxylic acid .

Aplicaciones Científicas De Investigación

Antispermatogenic Agents

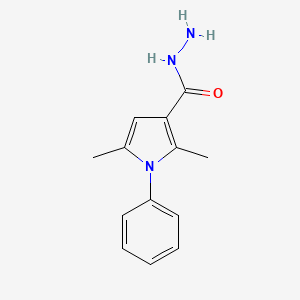

A study by Corsi and Palazzo (1976) discussed the synthesis of a series of halogenated 1-benzylindazole-3-carboxylic acids, which are related to 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid. These compounds exhibited potent antispermatogenic activity, impacting testicular weight and inhibiting spermatogenesis (Corsi & Palazzo, 1976).

Antimicrobial Activities

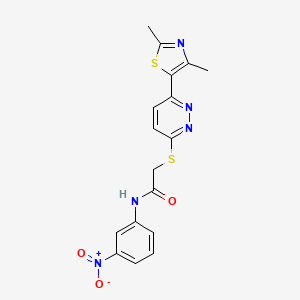

Research by Gautam, Gautam, and Chaudhary (2018) and (2015) explored the synthesis of new indazolyl-thiazol derivatives, including those similar to this compound. These compounds were found to have significant antibacterial and antifungal activities (Gautam, Gautam, & Chaudhary, 2018); (Gautam & Chaudhary, 2015).

Structural and Conformational Studies

Kaiser et al. (2000) analyzed the X-ray crystal structures and conducted ab initio calculations on Boc-protected derivatives of novel di- and tripeptide mimetics containing thiazole. These studies contribute to understanding the structural and conformational properties of such compounds, which is crucial for their potential application in various fields (Kaiser et al., 2000).

Novel Heterocyclic Compounds

Bilokin and Gella (1998) reported on the stereoselective synthesis of novel heterocyclic compounds combining hexahydro-2H-indazole, thiazole, and coumarin moieties. Such compounds have a range of biological activities, suggesting their potential use in therapeutic applications (Bilokin & Gella, 1998).

Synthesis of Triazole Derivatives

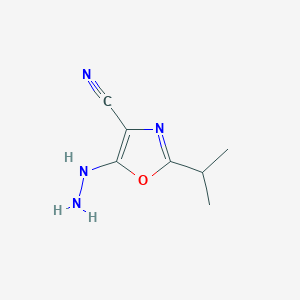

Pokhodylo et al. (2018) explored the synthesis of 1,2,3-triazole-4-carboxylic acid derivatives from 2-azido-1,3-thiazoles. This research contributes to the chemical versatility of thiazole compounds and their potential in synthesizing novel derivatives (Pokhodylo et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds containing indazole and thiazole moieties have been reported to interact with various biological targets . For instance, indazole derivatives have shown high affinity to multiple receptors , and thiazole derivatives have been found to target the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH) .

Mode of Action

For example, indazole derivatives can inhibit the activity of certain enzymes, thereby modulating the biochemical pathways they are involved in . Similarly, thiazole derivatives can inhibit the activity of SDH, disrupting the mitochondrial respiratory chain .

Biochemical Pathways

For instance, inhibition of SDH by thiazole derivatives can disrupt the mitochondrial respiratory chain, affecting cellular energy production .

Pharmacokinetics

The solubility and stability of similar compounds suggest that they may have good bioavailability .

Result of Action

Similar compounds have been reported to exhibit various biological activities, such as anti-inflammatory, antitumor, antidiabetic, antiviral, and antioxidant activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

Direcciones Futuras

“2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid” has been studied for its potential therapeutic applications, particularly in the treatment of overactive bladder . Future research may focus on further elucidating its mechanism of action, optimizing its synthesis process, and evaluating its safety and efficacy in clinical trials.

Propiedades

IUPAC Name |

2-indazol-1-yl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2S/c15-10(16)8-6-17-11(13-8)14-9-4-2-1-3-7(9)5-12-14/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOXHSOGPUXLLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C3=NC(=CS3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B3013565.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3013567.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride](/img/no-structure.png)

![7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3013571.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate](/img/structure/B3013574.png)

![alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol](/img/structure/B3013575.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3013576.png)

![1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride](/img/structure/B3013577.png)

![2-[6-(4-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3013578.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3013580.png)

![N1-benzyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3013584.png)